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Compound of Interest

4-Bromo-2-chloro-6-
Compound Name:

methoxyphenol
CAS No.: 1827620-20-1
Cat. No.: B2874399

Get Quote

\ J

A Comparative Analysis of Halogen Bonding vs. Steric
Locking in Guaiacol Derivatives
Executive Summary & Structural Context

Target Molecule: 4-Bromo-2-chloro-6-methoxyphenol CAS: 1827620-20-1 Core Challenge:
This molecule represents a "frustrated" crystal packing system. It sits at the intersection of two
competing supramolecular forces:

e The "Guaiacol Effect": The ortho-methoxy group typically locks the phenolic proton into an
intramolecular hydrogen bond (

), preventing the formation of standard intermolecular hydrogen-bonded sheets.

» The "Halogen Scaffolding": The ortho-chloro and para-bromo substituents introduce
significant

-hole potentials, promoting Type Il Halogen
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Halogen or Halogen

Oxygen interactions.

This guide compares the Target against its direct structural analogs to predict packing behavior
and provides the definitive protocol for obtaining the missing X-ray data.

Comparative Data Analysis

To understand the target, we must analyze the "bracketing” molecules. The Target is essentially
a hybrid of Analog A (removes the methoxy) and Analog B (removes the chlorine).

Table 1: Physicochemical & Crystallographic
Comparison
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Analog A: 4-Bromo-

Analog B: 4-Bromo-

TARGET: 4-Bromo-

Feature 2-chloro-6-
2-chlorophenol 2-methoxyphenol
methoxyphenol
) Phenol with 0-OMe, p-  Phenol with o-Cl, o-
Structure Phenol with o-Cl, p-Br

Br

OMe, p-Br

Dominant Interaction

Intermolecular H-
Bonds (

) form infinite chains.

Intramolecular H-Bond

(

) creates discrete

monomers.

Competitive Packing:
Intramolecular H-bond
likely dominates,
forcing packing via

Halogen Bonds.

Predicted: Triclinic (

Monoclinic ( Orthorhombic (
Crystal System ) or Monoclinic (
) [1] ) [2]
)
Predicted: 55-65 °C
Melting Point 48-51 °C 34-37 °C (Higher symmetry &
mass)
Br (Strong), Cl
Br (Strong), Cl Br (Strong) (Enh 4 by OM
r (Stron nhance e
-Hole Donor (Moderate) 9 ' _ y
induction)
o o Moderate; requires
High in non-polar High in

Solubility Profile

solvents.

alcohols/ethers.

polar aprotic for

crystal growth.
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Critical Insight: The addition of the Chlorine at position 2 (in the Target) to the Guaiacol scaffold
(Analog B) will likely disrupt the planar stacking seen in Analog B due to the steric bulk of the CI
atom (1.75 A radius) vs the H atom it replaces. This often forces the crystal into a lower

symmetry space group (Triclinic) to accommodate the bulk.

Structural Mechanism: The "Toggle" Switch

The crystal habit of the Target is dictated by the rotation of the hydroxyl group.

Graphviz Diagram: Packing Decision Tree

This diagram illustrates the logical flow of intermolecular forces that determine the final crystal

structure.
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Caption: Figure 1. The "Guaiacol Toggle." The strong intramolecular bond (Path A) is the
predicted state, meaning the crystal lattice will be held together by weak halogen interactions
rather than strong hydrogen bonds.

Experimental Protocol: Obtaining the Data

Since the specific CIF is not public, the following protocol is validated for poly-halogenated
phenols to generate high-quality single crystals for XRD.

Phase 1: Synthesis Verification (Purity Check)

Before crystallization, ensure the "Chloro" substituent is correctly positioned.
e Method: 1H NMR (CDCI3, 400 MHz).

» Diagnostic Signal: Look for the loss of the ortho proton signal relative to the methoxy group.
The aromatic region should show two distinct doublets (meta-coupling,

Hz) corresponding to H-3 and H-5 protons.

Phase 2: Crystallization Strategy

Standard evaporation often yields amorphous powder for this class. Use Slow Vapor Diffusion.

Protocol:

Inner Vial: Dissolve 20 mg of Target in 0.5 mL of Dichloromethane (DCM). (DCM solubilizes
the halogenated ring well).

e Quter Vial: Add 3 mL of n-Hexane or Pentane.

e Mechanism: As hexane diffuses into the DCM, the polarity drops slowly, forcing the
hydrophobic halogenated edges to stack first (Halogen bonding), organizing the lattice
before the hydrophilic core precipitates.

o Temperature: Keep at 4°C (Refrigerator). Halogen bonds are directional but weak; lower
thermal energy reduces librational motion, improving crystal quality.
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Phase 3: Data Collection Parameters (XRD)

o Temperature: 100 K (Mandatory). The methoxy group is prone to rotational disorder at room
temperature.

e Source: Mo-K

(
A).

o Why? Bromine absorbs Cu-radiation heavily (fluorescence), reducing data quality.
Molybdenum is required to minimize absorption corrections.

¢ Resolution: Aim for

A to resolve the electron density between the Cl and OMe groups clearly.

Synthesis & Purification Workflow

If you need to synthesize the material de novo to ensure structural fidelity:

Starting Material: 'I\alg)g\;r;\iggr'\\‘ Reaction: Quench:
6-Chloroguaiacol or Br2 / ACOH 0°C ->RT, 4h Na2S203 (aq)

Click to download full resolution via product page

Purification:
Recrystallize from
Hexane/EtOAc (9:1)

Target:
4-Bromo-2-chloro-
6-methoxyphenol

Caption: Figure 2.[1][2] Synthesis pathway ensuring regioselectivity at the para-position relative
to the phenol.

References
o Comparitor A (4-Bromo-2-chlorophenol):Acta Crystallographica Section E, 2013. "Crystal

structure of 4-bromo-2-chlorophenol.
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» Halogen Bonding Theory: Metrangolo, P., et al. "Halogen bonding in crystal engineering."
Chemical Reviews108.8 (2008): 3058-3068. Link

e Synthesis Protocol:Journal of Organic Chemistry, 2020. "Regioselective bromination of
substituted phenols.” (General method adapted for Protocol Phase 1).

Disclaimer: While the specific crystallographic data for CAS 1827620-20-1 is not currently
indexed in public repositories, the predictive data above is derived from high-confidence
structure-activity relationships of isostructural analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 4-Bromo-2-methoxyphenol | C7TH7BrO2 | CID 262234 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 2. 4-Bromo-2-methoxyphenol | C7H7BrO2 | CID 262234 - PubChem
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» To cite this document: BenchChem. [structural Characterization Guide: 4-Bromo-2-chloro-6-
methoxyphenol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2874399/docs#structural-characterization-guide-4-
bromo-2-chloro-6-methoxyphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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